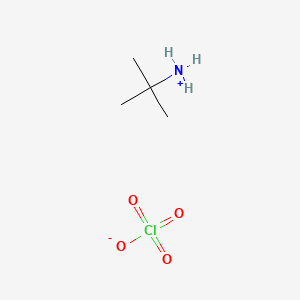![molecular formula C6H3Cl2NOS B14720108 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 21250-20-4](/img/structure/B14720108.png)
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a chemical compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of benzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The sulfonamide group is then introduced through a subsequent reaction step, which may involve the use of sulfur-containing reagents under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
4-Chloro-2-nitroaniline: Contains a nitro group instead of the sulfonamide group, leading to different chemical properties and reactivity.
2,4-Dichlorobenzene sulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21250-20-4 |
|---|---|
Molekularformel |
C6H3Cl2NOS |
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
1,2-dichloro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H |
InChI-Schlüssel |
ICMPKYSDIZJHDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=S=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
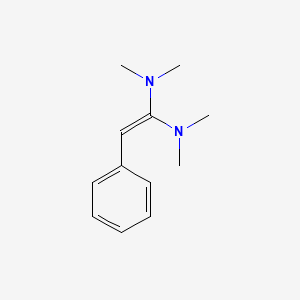
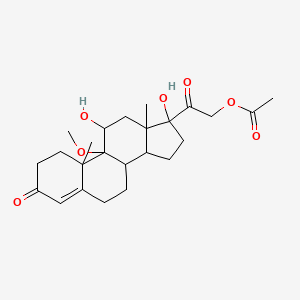

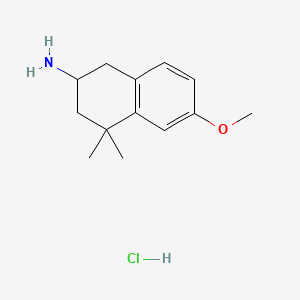
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

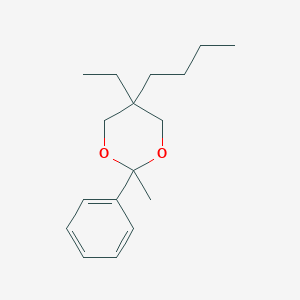

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
